molecular formula C15H14N2O3S B5092912 (5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B5092912
M. Wt: 302.4 g/mol
InChI Key: NICXSKXTFOGUGJ-UKTHLTGXSA-N
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Description

(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes an imidazolidinone core, a sulfanylidene group, and a prop-2-enoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-prop-2-enoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the imidazolidinone core. The final step involves the acetylation of the imidazolidinone to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various acyl derivatives.

Scientific Research Applications

(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group is believed to interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazolidinone core may also interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazones: Share the thiosemicarbazide moiety and have similar biological activities.

    Imidazolidinones: Compounds with the imidazolidinone core but different substituents.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfanylidene-containing compounds.

Uniqueness

(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-8-20-12-6-4-11(5-7-12)9-13-14(19)17(10(2)18)15(21)16-13/h3-7,9H,1,8H2,2H3,(H,16,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICXSKXTFOGUGJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C(=CC2=CC=C(C=C2)OCC=C)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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